Eribaxaban is a novel oral anticoagulant that functions as a direct inhibitor of factor Xa, a key enzyme in the coagulation cascade. It belongs to a class of drugs known for their ability to prevent thromboembolic events by inhibiting blood clot formation. This compound is part of ongoing research aimed at developing safer and more effective anticoagulants, particularly for conditions such as atrial fibrillation and venous thromboembolism.
The development of Eribaxaban is rooted in extensive research on direct factor Xa inhibitors, which began with the discovery of other anticoagulants like rivaroxaban and apixaban. These earlier compounds laid the groundwork for the design and synthesis of Eribaxaban, which aims to enhance potency and bioavailability while minimizing side effects .
Eribaxaban is classified as a direct oral anticoagulant (DOAC) specifically targeting factor Xa. This classification is significant because it distinguishes Eribaxaban from traditional anticoagulants like warfarin, which require regular monitoring and dose adjustments. The mechanism of action involves competitive inhibition of factor Xa, thereby preventing thrombin generation and subsequent clot formation .
The synthesis of Eribaxaban involves several key steps that utilize advanced organic chemistry techniques. The process typically includes:
Research indicates that the synthesis may employ methods such as copper-catalyzed reactions to facilitate arylation processes. Additionally, protecting groups are often used during synthesis to prevent unwanted reactions at certain sites on the molecule .
The molecular structure of Eribaxaban features an l-shaped conformation, which is typical for many factor Xa inhibitors. Its structure includes:
Computational studies using density functional theory have provided insights into the molecular geometry and electronic properties of Eribaxaban. These studies indicate that solvent effects significantly influence its conformational stability and reactivity .
Eribaxaban undergoes several chemical reactions during its synthesis, including:
The reaction conditions, such as temperature, solvent choice, and catalysts, are meticulously controlled to optimize yield and purity. For instance, copper catalysis has been employed effectively in arylation steps .
Eribaxaban exerts its anticoagulant effect by specifically binding to factor Xa, inhibiting its activity and thereby preventing thrombin generation. This mechanism disrupts the coagulation cascade at a critical juncture, reducing the risk of clot formation.
Studies have shown that Eribaxaban exhibits a high binding affinity for factor Xa compared to other direct inhibitors, contributing to its efficacy in clinical settings . The precise molecular interactions involve hydrogen bonding and hydrophobic interactions that stabilize the inhibitor-enzyme complex.
Eribaxaban is primarily being investigated for its potential use in preventing thromboembolic events associated with conditions such as atrial fibrillation and deep vein thrombosis. Its development represents a significant advancement in anticoagulation therapy, aiming to provide patients with safer alternatives that require less monitoring than traditional therapies like warfarin .
The development of Factor Xa (FXa) inhibitors emerged as a strategic response to the limitations of traditional anticoagulants. Early agents like unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs) required parenteral administration, creating barriers for chronic outpatient use. While warfarin offered oral delivery, its narrow therapeutic window, extensive drug-food interactions, and need for frequent monitoring complicated clinical management [1]. The discovery that FXa occupies a pivotal position in the coagulation cascade—acting at the convergence point of intrinsic and extrinsic pathways—established its therapeutic rationale. Each activated FXa molecule catalyzes the generation of >1,000 thrombin molecules, positioning FXa inhibition as a high-leverage strategy for suppressing thrombus formation while preserving baseline hemostatic function [1] [3]. This mechanistic insight propelled pharmaceutical research toward synthetic small-molecule FXa inhibitors beginning in the 1990s, with early candidates like rivaroxaban and apixaban demonstrating that oral FXa inhibition could achieve anticoagulation with improved predictability and reduced monitoring burdens compared to warfarin [1] [9].
Table 1: Evolution of Anticoagulant Therapies Leading to FXa Inhibitors
Generation | Representative Agents | Administration | Key Limitations | Advancements |
---|---|---|---|---|
First | Unfractionated Heparin (UFH) | Intravenous/Subcutaneous | High bleeding risk; Short half-life; Requires monitoring | N/A |
Second | Warfarin | Oral | Narrow therapeutic window; Food/drug interactions; Frequent INR monitoring | First oral option |
Third | Low Molecular Weight Heparins (LMWH) | Subcutaneous | Injectable only; Variable renal clearance | Improved pharmacokinetics over UFH |
Fourth | Direct FXa Inhibitors (e.g., Rivaroxaban, Apixaban) | Oral | Limited indications (early agents); Lack of reversal agents | Predictable pharmacokinetics; Fixed dosing; High target specificity |
Eribaxaban (PD-0348292) exemplifies structure-based drug design principles targeting the FXa active site. Its core structure features a bis-amide-substituted pyrrolidine scaffold with absolute stereochemistry at two chiral centers [(2R,4R)-configuration], critical for optimal binding. Key structural elements include:
Computational studies using Becke3LYP/6-31++G(d,p) density functional theory (DFT) revealed an L-shaped conformation in aqueous environments, enabling complementary steric fit within FXa’s active site. Physicochemical profiling showed favorable properties: molecular weight (484.91 g/mol), moderate lipophilicity (XLogP ~3.5), and topological polar surface area (92.15 Ų)—aligning with Lipinski’s rules for oral bioavailability (zero violations) [5] [7]. Optimization focused on balancing potency (FXa inhibition <10 nM) and metabolic stability, achieved by replacing labile ester groups with amides and introducing fluorine atoms to block oxidative hotspots [1] [6].
Table 2: Key Molecular Properties of Eribaxaban
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₄H₂₂ClFN₄O₄ | Defines elemental composition and mass (484.91 g/mol) |
Stereochemistry | (2R,4R)-absolute configuration | Critical for binding complementarity with FXa |
Hydrogen Bond Donors | 2 | Impacts membrane permeability |
Hydrogen Bond Acceptors | 7 | Influences solubility and target engagement |
Topological Polar Surface Area | 92.15 Ų | Predicts intestinal absorption potential |
XLogP | 3.5 | Indicates moderate lipophilicity |
Rotatable Bonds | 8 | Affects conformational flexibility |
Pfizer advanced eribaxaban following robust in vitro and in vivo proof-of-concept studies. In vitro, eribaxaban exhibited high potency against human FXa (IC₅₀ <10 nM) and >1,000-fold selectivity over related serine proteases (thrombin, FVIIa, FIXa), minimizing off-target bleeding risks [5] [8]. In vivo efficacy was demonstrated in established thrombosis models:
Pharmacodynamic studies presented at the 2007 American Heart Association Scientific Sessions highlighted eribaxaban’s ability to inhibit FXa within developing thrombi using an iliac venous stenting model—a predictor of efficacy in deep vein thrombosis (DVT) prevention [2]. These data supported the initiation of Phase I clinical trials (2005), which confirmed predictable pharmacokinetics in humans, leading to Phase II evaluation for post-orthopedic venous thromboembolism (VTE) prophylaxis [5] [6].
Table 3: Preclinical and Clinical Development Milestones for Eribaxaban
Year | Milestone | Significance |
---|---|---|
2005 | Initiation of Phase I trials | First-in-human safety and pharmacokinetic assessment |
May 2006 | Phase II trials for venous thrombosis (USA) | Proof-of-concept in target indication |
Nov 2007 | Preclinical pharmacodynamic data (AHA 2007) | Validation of efficacy in iliac venous stenting model |
Feb 2010 | Discontinuation of Phase II development (USA) | Termination due to strategic portfolio considerations |
Despite promising preclinical data, Pfizer discontinued eribaxaban’s Phase II development for venous thrombosis in February 2010. Public disclosures cited strategic portfolio prioritization rather than specific safety or efficacy failures [2]. However, contextual analysis suggests contributing factors:
The discontinuation underscored the criticality of first-mover advantage and differentiation in anticoagulant development. Nevertheless, eribaxaban’s design informed next-generation FXa inhibitors, validating pyrrolidine-based scaffolds for achieving potency-selectivity balance [1] [6].
Table 4: Factors Influencing Eribaxaban’s Clinical Termination
Factor | Impact on Development Decision |
---|---|
Market Competition | Advanced rivals (rivaroxaban/apixaban) nearing approval |
Portfolio Strategy | Resource reallocation to higher-priority assets |
Differentiation Hurdles | Structural similarity to discontinued razaxaban |
Pharmacokinetic Profile | Renal clearance less favorable in polypharmacy cohorts |
Clinical Trial Complexity | Requirement for large non-inferiority studies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7